3-(ethylsulfanyl)-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(ethylsulfanyl)-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazole is a complex organic compound with a unique structure that includes a triazole ring, a pyrazole ring, and an ethylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(ethylsulfanyl)-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazole typically involves multiple steps, including the formation of the triazole and pyrazole rings, followed by the introduction of the ethylsulfanyl group. Common synthetic routes may involve:
Formation of the Triazole Ring: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds.
Formation of the Pyrazole Ring: This step often involves the reaction of hydrazine with 1,3-dicarbonyl compounds.
Introduction of the Ethylsulfanyl Group: This can be done through nucleophilic substitution reactions using ethylthiol and appropriate leaving groups.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(ethylsulfanyl)-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under appropriate conditions to modify the functional groups.
Substitution: The methoxy and ethylsulfanyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the triazole or pyrazole rings.
Scientific Research Applications
3-(ethylsulfanyl)-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazole has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as a pharmaceutical agent due to its unique structure and functional groups.
Biology: It can be used in biological studies to investigate its effects on various biological pathways and targets.
Materials Science: The compound’s unique structure may make it suitable for use in the development of new materials with specific properties.
Industry: It can be used as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of 3-(ethylsulfanyl)-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazole depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The ethylsulfanyl and methoxy groups can play a role in the compound’s binding affinity and specificity towards these targets. The triazole and pyrazole rings can also contribute to the compound’s overall pharmacophore, influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 3-(methylsulfanyl)-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazole
- 3-(ethylsulfanyl)-5-(3-methoxy-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazole
- 3-(ethylsulfanyl)-5-(1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazole
Uniqueness
The uniqueness of 3-(ethylsulfanyl)-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazole lies in its specific combination of functional groups and ring structures. The presence of both the ethylsulfanyl and methoxy groups, along with the triazole and pyrazole rings, provides a distinct chemical profile that can result in unique chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
3-ethylsulfanyl-5-(3-methoxy-1-methylpyrazol-4-yl)-4-methyl-1,2,4-triazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N5OS/c1-5-17-10-12-11-8(15(10)3)7-6-14(2)13-9(7)16-4/h6H,5H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNTSACNOBBCPOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(N1C)C2=CN(N=C2OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.